Synthetic Intermediate Identity: Role in ROMK Patent Family vs. Parent Nicotinonitrile
6-Allylnicotinonitrile is explicitly exemplified as a synthetic intermediate in the preparation of ROMK (Kir1.1) channel inhibitors claimed in US Patent 9,062,070 B2 and related filings by Merck Sharp & Dohme Corp. [1]. The parent nicotinonitrile (CAS 100-54-9, lacking the 6-allyl group) and 6-chloronicotinonitrile (CAS 1122-07-0) cannot replicate this role because the allyl group serves as a specific structural element carried through to the final pharmacophore; replacement with a hydrogen, methyl, or chloro substituent at the 6-position would yield a different final compound outside the patent claims. This represents a binary differentiation: 6-allylnicotinonitrile is a patent-specified building block, whereas parent nicotinonitrile, 6-methylnicotinonitrile (CAS 67154-53-6), and 6-chloronicotinonitrile are not enumerated as intermediates for the exemplified ROMK inhibitor compounds .
| Evidence Dimension | Role as patent-specified synthetic intermediate in ROMK inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly enumerated as intermediate in US9062070B2 and related patent family (Merck Sharp & Dohme Corp.) |
| Comparator Or Baseline | Nicotinonitrile (CAS 100-54-9): Not specified as intermediate in same patent family. 6-Chloronicotinonitrile (CAS 1122-07-0): Not specified as intermediate; may serve as precursor to 6-allylnicotinonitrile rather than functioning as a bioisostere in final targets. |
| Quantified Difference | Binary (exemplified vs. not exemplified); no quantitative IC50 or yield data publicly available for this specific intermediate transformation |
| Conditions | Patent synthetic procedures; ROMK inhibitor compound library construction |
Why This Matters
For procurement supporting ROMK-targeted drug discovery, 6-allylnicotinonitrile is the patent-specified intermediate—regioisomers or non-allyl analogs simply diverge from the exemplified synthetic route.
- [1] Tang, H. et al. (Merck Sharp & Dohme Corp.). Inhibitors of the Renal Outer Medullary Potassium Channel. US Patent 9,062,070 B2, granted June 23, 2015. View Source
